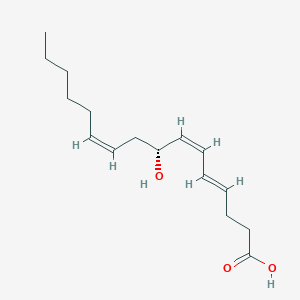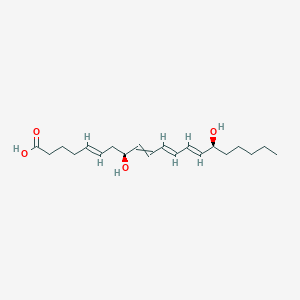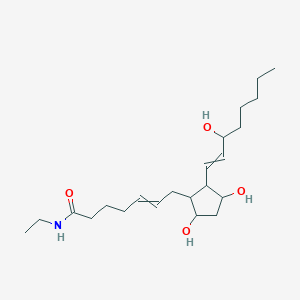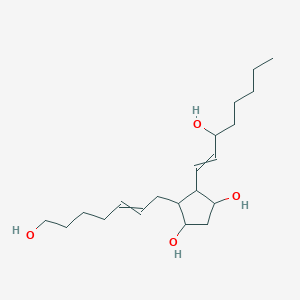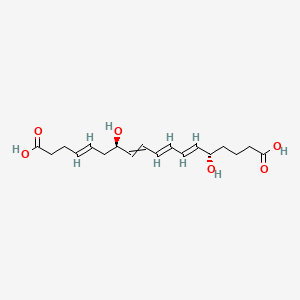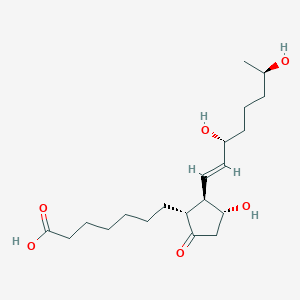
15,19-hydroxy Prostaglandin E1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15(R),19(R)-ヒドロキシプロスタグランジンE1は、さまざまな生理機能を有する天然のプロスタグランジンであるプロスタグランジンE1の合成誘導体です。プロスタグランジンは脂肪酸から誘導された脂質化合物であり、炎症、血管の緊張、平滑筋の活動において多様な役割を果たします。15(R),19(R)-ヒドロキシプロスタグランジンE1は、その潜在的な治療的用途と独自の化学的性質により特に注目されています。
2. 製法
合成経路と反応条件
15(R),19(R)-ヒドロキシプロスタグランジンE1の合成は、通常、容易に入手可能な前駆体から始めて、複数のステップを伴います。重要なステップには以下が含まれます。
出発物質: 合成は、適切な脂肪酸前駆体から始まります。
官能基導入: 選択的酸化反応による15位と19位へのヒドロキシル基の導入。
環化: 環化反応によるプロスタグランジン環構造の形成。
精製: 最終生成物は、クロマトグラフィー技術を使用して精製され、高純度が保証されます。
工業的製造方法
15(R),19(R)-ヒドロキシプロスタグランジンE1の工業的製造には、実験室規模の合成プロセスをスケールアップすることが含まれます。これには、収率を高めるための反応条件の最適化、より良い制御のための連続フロー反応器の使用、高速液体クロマトグラフィー(HPLC)などの高度な精製方法の採用が含まれます。
3. 化学反応の分析
反応の種類
15(R),19(R)-ヒドロキシプロスタグランジンE1は、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するように酸化される可能性があります。
還元: プロスタグランジン構造における二重結合の還元。
置換: エステルまたはエーテルを形成するためのヒドロキシル基での置換反応。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 炭素上のパラジウムを使用した触媒的接触水素化。
置換: 塩基の存在下での酸塩化物またはハロアルカン。
主要な生成物
これらの反応から生成される主要な生成物には、15(R),19(R)-ヒドロキシプロスタグランジンE1のさまざまな酸化、還元、置換誘導体が含まれ、それぞれ独自の化学的および生物学的特性を有しています。
4. 科学研究への応用
15(R),19(R)-ヒドロキシプロスタグランジンE1は、数多くの科学研究への応用があります。
化学: プロスタグランジン合成と反応性の研究のためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路における役割と、細胞増殖および分化への影響について調査されています。
医学: 心血管疾患、炎症、創傷治癒における潜在的な治療効果について検討されています。
産業: 新薬の開発や分析化学における基準物質として利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15®,19®-hydroxy Prostaglandin E1 typically involves multiple steps, starting from readily available precursors. The key steps include:
Starting Material: The synthesis begins with a suitable fatty acid precursor.
Functional Group Introduction: Introduction of hydroxyl groups at the 15 and 19 positions through selective oxidation reactions.
Cyclization: Formation of the prostaglandin ring structure via cyclization reactions.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of 15®,19®-hydroxy Prostaglandin E1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing advanced purification methods such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
15®,19®-hydroxy Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the double bonds in the prostaglandin structure.
Substitution: Substitution reactions at the hydroxyl groups to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 15®,19®-hydroxy Prostaglandin E1, each with distinct chemical and biological properties.
科学的研究の応用
15®,19®-hydroxy Prostaglandin E1 has numerous scientific research applications:
Chemistry: Used as a model compound to study prostaglandin synthesis and reactivity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and wound healing.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
15(R),19(R)-ヒドロキシプロスタグランジンE1の作用機序は、細胞表面の特定のプロスタグランジン受容体への結合を含みます。この結合は細胞内シグナル伝達経路を活性化し、血管拡張、血小板凝集の阻害、炎症反応の調節などのさまざまな生理学的効果をもたらします。分子標的には、サイクリックAMPレベルとタンパク質キナーゼA活性の調節に関与するEP4受容体が含まれます .
6. 類似の化合物との比較
15(R),19(R)-ヒドロキシプロスタグランジンE1は、プロスタグランジンE2、プロスタグランジンF2α、プロスタグランジンD2などの他のプロスタグランジンと比較することができます。これらの化合物はすべて類似の核構造を共有していますが、15(R),19(R)-ヒドロキシプロスタグランジンE1は、15位と19位における特定のヒドロキシル化パターンによりユニークであり、これは異なる生物学的活性と治療の可能性をもたらします .
類似の化合物のリスト
- プロスタグランジンE2
- プロスタグランジンF2α
- プロスタグランジンD2
- プロスタグランジンI2(プロスタサイクリン)
これらの化合物は、炎症、血管の緊張、平滑筋の活動にさまざまな影響を与え、さまざまな治療的状況において貴重です。
類似化合物との比較
15®,19®-hydroxy Prostaglandin E1 can be compared with other prostaglandins such as Prostaglandin E2, Prostaglandin F2α, and Prostaglandin D2. While all these compounds share a similar core structure, 15®,19®-hydroxy Prostaglandin E1 is unique due to the specific hydroxylation pattern at the 15 and 19 positions, which imparts distinct biological activities and therapeutic potential .
List of Similar Compounds
- Prostaglandin E2
- Prostaglandin F2α
- Prostaglandin D2
- Prostaglandin I2 (Prostacyclin)
These compounds have varying effects on inflammation, vascular tone, and smooth muscle activity, making them valuable in different therapeutic contexts.
特性
分子式 |
C20H34O6 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15-,16-,17-,19-/m1/s1 |
InChIキー |
QVVXWHIDRKRPMO-HESWFPMQSA-N |
異性体SMILES |
C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |
正規SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


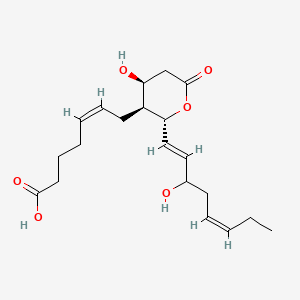


![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)
